2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2S2 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is 487.09482354 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of F2964-3759 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key factor in the development of Non-Small Cell Lung Cancer (NSCLC) and plays a crucial role in the cancer’s development and progression .
Mode of Action
F2964-3759 is a potent, orally bioavailable inhibitor that targets EGFR . Its mode of action involves inhibiting the activity of EGFR tyrosine kinase, which is frequently overactive in NSCLC due to specific mutations . By inhibiting the activity of the mutant EGFR tyrosine kinase, F2964-3759 heralds a transformative approach to cancer treatment .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by F2964-3759 affects the downstream signaling pathways involved in cell proliferation, survival, and differentiation . This results in the suppression of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetic properties of F2964-3759 are currently under investigation . Preliminary data suggests that it has favorable pharmacokinetic profiles, including effective oral bioavailability .
Result of Action
The molecular and cellular effects of F2964-3759’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . Early results from clinical trials indicate significant anti-tumor activity alongside manageable adverse effects .
Action Environment
The action, efficacy, and stability of F2964-3759 can be influenced by various environmental factors. One of the key factors is the blood-brain barrier (BBB). F2964-3759 has the capability to penetrate the BBB, enabling it to reach and affect tumor cells within the brain . This is particularly crucial given the prevalence of brain metastases in NSCLC patients, especially those with EGFR mutations .
特性
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2S2/c1-13-3-5-15(6-4-13)18-11-25-22(32-12-19(30)26-21-28-27-14(2)33-21)29(18)16-7-9-17(10-8-16)31-20(23)24/h3-11,20H,12H2,1-2H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHQRCVHDEZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。